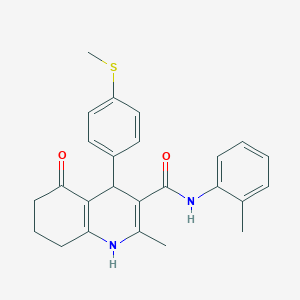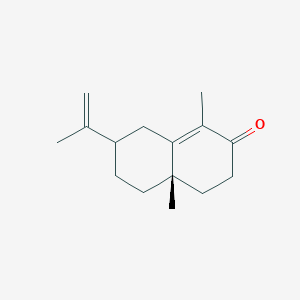
alpha-Cyperone;(+)-alpha-Cyperone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Alpha-Cyperone can be extracted from the rhizomes of Cyperus rotundus using supercritical fluid extraction methods. The compound is then separated through column chromatography on silica gel . Industrial production methods involve the use of supercritical solvents or ionic liquids to improve the yield and purity of the compound .
Chemical Reactions Analysis
Alpha-Cyperone undergoes several types of chemical reactions, including:
Oxidation: Alpha-Cyperone can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Alpha-Cyperone can undergo substitution reactions with various reagents to form different substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Alpha-Cyperone has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other sesquiterpenoids and related compounds.
Medicine: The compound has demonstrated potential in treating neurodegenerative diseases like Parkinson’s disease by attenuating oxidative stress and apoptosis in neuronal cells.
Mechanism of Action
Alpha-Cyperone exerts its effects through several molecular targets and pathways:
Antioxidant Activity: It activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and reduction of reactive oxygen species.
Anti-inflammatory Activity: Alpha-Cyperone downregulates the expression of pro-inflammatory cytokines like IL-6 and COX-2, thereby reducing inflammation.
Neuroprotective Activity: The compound enhances neuroplasticity by increasing the expression of synaptic proteins and dendritic spine density.
Comparison with Similar Compounds
Alpha-Cyperone is similar to other sesquiterpenoids like beta-Cyperone, ligucyperonol, and canusesnol A . it is unique in its specific pharmacological activities and molecular targets. For instance, while both alpha-Cyperone and beta-Cyperone have anti-inflammatory properties, alpha-Cyperone is more effective in enhancing neuroplasticity and reducing oxidative stress .
Similar compounds include:
- Beta-Cyperone
- Ligucyperonol
- Canusesnol A
- Eudesma-3,11-dien-2-one
- Beta-Rotunol
Alpha-Cyperone stands out due to its broad spectrum of bioactivities and potential therapeutic applications.
Properties
Molecular Formula |
C15H22O |
|---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
(4aS)-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C15H22O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h12H,1,5-9H2,2-4H3/t12?,15-/m0/s1 |
InChI Key |
KUFXJZXMWHNCEH-CVRLYYSRSA-N |
Isomeric SMILES |
CC1=C2CC(CC[C@]2(CCC1=O)C)C(=C)C |
Canonical SMILES |
CC1=C2CC(CCC2(CCC1=O)C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![zinc;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14787570.png)
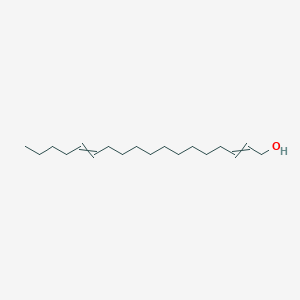
![2-(2-Cyclopropyl-3-ethynylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14787578.png)
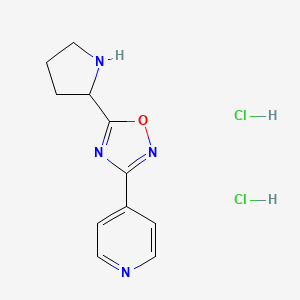

![Tert-butyl 2-amino-4-butan-2-yl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B14787607.png)
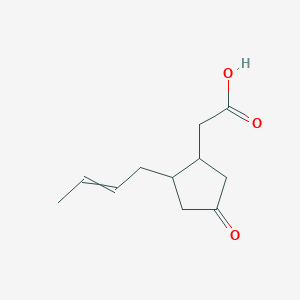

![Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B14787617.png)
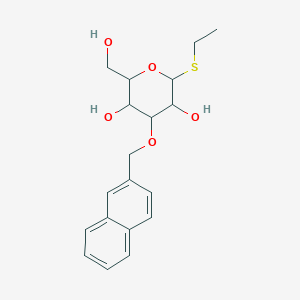
![7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B14787629.png)

![3-Chloro-4-[(2,4-dichlorophenyl)thio]benzenamine](/img/structure/B14787644.png)
